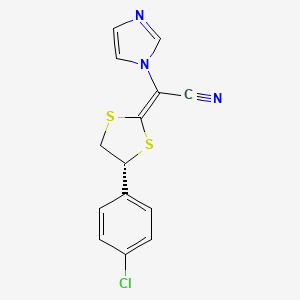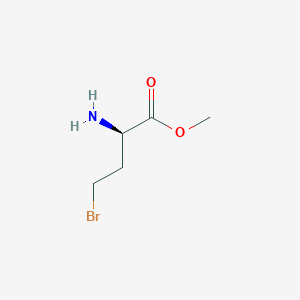
(E)-2'-DeschloroLuliconazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2’-DeschloroLuliconazole is a derivative of luliconazole, a potent antifungal agent. This compound is characterized by the absence of a chlorine atom at the 2’ position, which differentiates it from its parent compound, luliconazole. The structural modification aims to enhance its antifungal properties and reduce potential side effects.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2’-DeschloroLuliconazole typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a substituted imidazole.
Reaction with Alkylating Agents: The precursor undergoes alkylation using agents like alkyl halides under basic conditions.
Cyclization: The alkylated product is then subjected to cyclization reactions to form the core structure of (E)-2’-DeschloroLuliconazole.
Purification: The final product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods: Industrial production of (E)-2’-DeschloroLuliconazole follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure consistent reaction conditions and high yield.
Automated Purification Systems: These systems enhance the efficiency of purification and ensure the purity of the final product.
化学反応の分析
Types of Reactions: (E)-2’-DeschloroLuliconazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring, using nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions are often conducted in polar solvents.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of (E)-2’-DeschloroLuliconazole, each with potential unique properties and applications.
科学的研究の応用
(E)-2’-DeschloroLuliconazole has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the effects of structural modifications on antifungal activity.
Biology: Investigated for its potential to inhibit fungal growth in various biological systems.
Medicine: Explored as a potential therapeutic agent for treating fungal infections, particularly those resistant to conventional antifungals.
Industry: Utilized in the development of antifungal coatings and materials.
作用機序
The mechanism of action of (E)-2’-DeschloroLuliconazole involves:
Inhibition of Ergosterol Synthesis: The compound targets the enzyme lanosterol 14α-demethylase, inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes.
Disruption of Cell Membrane Integrity: The inhibition of ergosterol synthesis leads to increased membrane permeability and ultimately fungal cell death.
類似化合物との比較
Luliconazole: The parent compound, known for its potent antifungal activity.
Clotrimazole: Another imidazole derivative with broad-spectrum antifungal properties.
Ketoconazole: A widely used antifungal agent with a similar mechanism of action.
Uniqueness: (E)-2’-DeschloroLuliconazole is unique due to the absence of a chlorine atom at the 2’ position, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound, luliconazole. This structural modification aims to enhance its efficacy and reduce potential side effects.
特性
分子式 |
C14H10ClN3S2 |
|---|---|
分子量 |
319.8 g/mol |
IUPAC名 |
(2E)-2-[(4R)-4-(4-chlorophenyl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile |
InChI |
InChI=1S/C14H10ClN3S2/c15-11-3-1-10(2-4-11)13-8-19-14(20-13)12(7-16)18-6-5-17-9-18/h1-6,9,13H,8H2/b14-12+/t13-/m0/s1 |
InChIキー |
LWPCPZRRRBXQCI-REQDGWNSSA-N |
異性体SMILES |
C1[C@H](S/C(=C(\C#N)/N2C=CN=C2)/S1)C3=CC=C(C=C3)Cl |
正規SMILES |
C1C(SC(=C(C#N)N2C=CN=C2)S1)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-bis[(5S)-5-Amino-5-carboxypentyl]-4-methyl-1H-Imidazolium Inner Salt](/img/structure/B15292337.png)

![4-[(2-Hydroxy-6-methylphenyl)methyl]-2-(methoxymethyl)-3-methyl-phenol](/img/structure/B15292357.png)
![3-chloro-5-[[[[(1,4-dihydro-6-methoxy-4-oxo-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-1-methyl-1H-Pyrazole-4-carboxylic acid methyl ester](/img/structure/B15292362.png)

![5-Bromo-4-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline](/img/structure/B15292367.png)



![(2S)-2-[2-[3-(hydroxymethyl)-9H-pyrido[3,4-b]indol-1-yl]ethylamino]-3-phenylpropanoic acid](/img/structure/B15292383.png)

![N-[4-[(4-Aminophenyl)sulfonyl]phenyl]formamide](/img/structure/B15292394.png)


